molecular formula C7H13F3N2O2 B13145791 2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid

2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid

Katalognummer: B13145791
Molekulargewicht: 214.19 g/mol
InChI-Schlüssel: VFVDDEWOIORIBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid involves several steps. One common synthetic route includes the reaction of a suitable precursor with trifluoromethylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid can be compared with other similar compounds, such as:

    2-Amino-6-(methylthio)hexanoic acid: Differing by the presence of a methylthio group instead of trifluoromethyl.

    2-Amino-6,6,6-trifluorohexanoic acid: Lacking the methylamino group.

    2-Amino-5-(methylamino)hexanoic acid: Lacking the trifluoromethyl group.

These comparisons highlight the unique properties of this compound, such as its trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity .

Eigenschaften

Molekularformel

C7H13F3N2O2

Molekulargewicht

214.19 g/mol

IUPAC-Name

2-amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid

InChI

InChI=1S/C7H13F3N2O2/c1-12-5(7(8,9)10)3-2-4(11)6(13)14/h4-5,12H,2-3,11H2,1H3,(H,13,14)

InChI-Schlüssel

VFVDDEWOIORIBQ-UHFFFAOYSA-N

Kanonische SMILES

CNC(CCC(C(=O)O)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.